6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (6-F-THIQ-3-COOH·HCl) is a fluorinated tetrahydroisoquinoline derivative with a carboxylic acid moiety at the 3-position and a hydrochloride salt. The fluorine substituent at the 6-position enhances its electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in opioid receptor modulation and enzyme inhibition . Its molecular formula is C₁₀H₁₁ClFNO₂, with a molecular weight of 231.66 g/mol .
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTSEPZTGFDMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom at the desired position . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. The incorporation of the fluoro group enhances the pharmacological properties of the resulting drugs.
- Key Applications :
- Neurological Disorders : It has been explored in developing medications for conditions such as epilepsy and chronic pain management. Research indicates that derivatives of this compound can modulate potassium channels, which are crucial in neuronal excitability .
- Drug Efficacy : Studies have shown that compounds derived from 6-fluoro-1,2,3,4-tetrahydroisoquinoline can improve drug efficacy by enhancing bioavailability and reducing side effects associated with existing treatments .
Biochemical Research
In biochemical studies, this compound is utilized to investigate receptor interactions and enzyme inhibition. Its ability to interact with various biological targets provides insights into cellular mechanisms.
- Research Insights :
- Receptor Binding Studies : The compound has been used to study the binding affinities of neurotransmitter receptors, contributing to understanding how alterations in these interactions can lead to therapeutic effects or side effects .
- Enzyme Inhibition : It serves as a model compound for evaluating the inhibitory effects on specific enzymes involved in metabolic pathways related to neurological functions .
Analytical Chemistry
In analytical chemistry, 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride is employed as a standard reference material.
- Applications :
Material Science
The compound also finds applications in material science, particularly in developing new materials with enhanced properties.
- Key Uses :
Case Study 1: Development of Potassium Channel Openers
A study published in ResearchGate examined analogs of flupirtine and retigabine that included derivatives of 6-fluoro-1,2,3,4-tetrahydroisoquinoline. These analogs demonstrated improved oxidation resistance and reduced risk of forming harmful metabolites while maintaining efficacy as potassium channel openers .
Case Study 2: Receptor Interaction Studies
In a biochemical study focusing on receptor interactions, researchers utilized this compound to elucidate its binding profile with various neurotransmitter receptors. The findings revealed that modifications to the tetrahydroisoquinoline structure could significantly affect receptor affinity and selectivity .
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Stereochemical Considerations
- (R)-6-F-THIQ-3-COOH·HCl (CAS 1239902-94-3): The R-enantiomer displays higher receptor selectivity compared to the S-form, emphasizing the role of chirality in pharmacological activity .
- (S)-6,7-Dimethoxy-THIQ-3-COOH·HCl: Used in asymmetric synthesis of peptidomimetics, where the S-configuration aligns with natural amino acid geometry .
Biological Activity
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS Number: 2230803-97-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C10H10FNO2
- Molecular Weight : 195.19 g/mol
- IUPAC Name : (R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- CAS Number : 2230803-97-9
Biological Activity Overview
The biological activity of 6-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives has been explored primarily in the context of their effects on various cellular processes and potential therapeutic applications. Notably, this compound has been investigated for its role in enhancing chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins.
Research indicates that the compound functions as a chloride channel activator. In a study focusing on a series of tetrahydroisoquinoline derivatives, it was found that certain analogs significantly improved chloride transport across cell membranes. The most potent compounds exhibited EC50 values below 10 nM in cellular assays .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the tetrahydroisoquinoline core can greatly influence biological activity. For instance:
| Compound Variation | EC50 (nM) | Activity Description |
|---|---|---|
| Original Lead | >300 | Minimal activity |
| First Analog | 30 | Moderate activity |
| Second Analog | 5 | High activity |
These findings suggest that specific structural modifications can enhance the potency and efficacy of these compounds in promoting chloride transport .
Case Studies and Research Findings
- Cystic Fibrosis Applications :
- Antiviral Activity :
- Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Fluorination of the tetrahydroisoquinoline precursor via electrophilic substitution or halogen exchange, ensuring regioselectivity at the 6-position .
- Step 2 : Carboxylic acid introduction via hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under acidic conditions .
- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous solvents .
- Optimization : Use catalytic methods (e.g., Pd/C for reductive steps) and monitor purity via HPLC. Reaction yields improve with controlled temperature (0–5°C for fluorination) and inert atmospheres .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography confirms the stereochemistry and fluorine positioning .
- NMR spectroscopy : -NMR detects fluorine environment (δ ≈ -120 to -150 ppm for aromatic F), while -NMR identifies proton coupling in the tetrahydroisoquinoline ring .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H] at m/z 242.08 for CHFNO) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity and biological interactions?
- Mechanistic Insights :
- Electron withdrawal : Fluorine increases ring electrophilicity, enhancing interactions with electron-rich biological targets (e.g., enzymes or receptors) .
- Metabolic stability : Fluorine reduces oxidative metabolism in vivo, extending half-life compared to non-fluorinated analogs .
- Experimental Design : Compare binding affinities of fluorinated vs. non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
- Data Analysis :
- Purity-driven variability : Melting points range from 210–230°C depending on residual solvents or salt stoichiometry. Use DSC (differential scanning calorimetry) with ≥98% purity samples .
- Hygroscopicity : Hydrochloride salts may absorb moisture, altering observed MP. Store samples under desiccation and report storage conditions .
Q. How can computational modeling predict this compound’s pharmacokinetic profile?
- Methods :
- Molecular docking : Simulate interactions with CYP450 isoforms to predict metabolic pathways .
- ADMET prediction : Use tools like SwissADME to estimate logP (~1.5), solubility (≈2 mg/mL), and blood-brain barrier permeability .
Research Gaps and Recommendations
- Biological Activity : Limited direct data exists; prioritize in vitro assays (e.g., kinase inhibition, antimicrobial screens) using analogs like 6-hydroxy or chloro derivatives as benchmarks .
- Stereochemical Effects : Synthesize enantiomers (R/S) to study chirality-dependent activity via chiral HPLC separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
